[(5-bromopyridin-3-yl)imino]dimethyl-lambda6-sulfanone
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Overview
Description
[(5-bromopyridin-3-yl)imino]dimethyl-lambda6-sulfanone is an organosulfur compound that features a bromopyridine moiety attached to an imino-dimethyl-oxo-lambda6-sulfane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-bromopyridin-3-yl)imino]dimethyl-lambda6-sulfanone typically involves the reaction of 2,5-dibromopyridine with S,S-dimethylsulfoximine in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane. The reaction is carried out under an inert atmosphere, often using microwave irradiation to facilitate the process .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
[(5-bromopyridin-3-yl)imino]dimethyl-lambda6-sulfanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The sulfur atom in the oxo-lambda6-sulfane group can participate in redox reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions to achieve the desired redox transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the sulfur-containing moiety.
Scientific Research Applications
[(5-bromopyridin-3-yl)imino]dimethyl-lambda6-sulfanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of [(5-bromopyridin-3-yl)imino]dimethyl-lambda6-sulfanone involves its interaction with molecular targets such as enzymes or receptors. The bromopyridine moiety can facilitate binding to specific sites, while the sulfur-containing group can participate in redox reactions or form covalent bonds with target molecules. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(S-Methylsulfonimidoyl)methane: A related compound with a similar sulfur-containing group but lacking the bromopyridine moiety.
((5-Bromopyridin-3-yl)imino)dimethyl-l6-sulfanone: Another compound with a similar structure but different functional groups.
Uniqueness
[(5-bromopyridin-3-yl)imino]dimethyl-lambda6-sulfanone is unique due to the presence of both the bromopyridine and imino-dimethyl-oxo-lambda6-sulfane groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions with various molecular targets.
Properties
IUPAC Name |
(5-bromopyridin-3-yl)imino-dimethyl-oxo-λ6-sulfane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2OS/c1-12(2,11)10-7-3-6(8)4-9-5-7/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXQUPUXKIUMSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NC1=CC(=CN=C1)Br)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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